(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine

Physicochemical Property Basicity Amine pKa

(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine (CAS 1388096-37-4) is a chiral, trans-configured cyclohexylamine derivative bearing an α-trifluoromethyl substituent. This motif introduces a powerful electron-withdrawing group adjacent to the primary amine, profoundly modulating amine basicity (predicted pKa ~8.90) and lipophilicity (LogP ~2.77) compared to its 3- and 4-regioisomeric counterparts.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
Cat. No. B8183707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(F)(F)F)N
InChIInChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6-/m1/s1
InChIKeyKHKJUJGNSSJMED-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1R,2R)-2-(Trifluoromethyl)cyclohexan-1-amine: A Trans-CF3 Cyclohexylamine Building Block for Chiral Drug Discovery


(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine (CAS 1388096-37-4) is a chiral, trans-configured cyclohexylamine derivative bearing an α-trifluoromethyl substituent . This motif introduces a powerful electron-withdrawing group adjacent to the primary amine, profoundly modulating amine basicity (predicted pKa ~8.90) and lipophilicity (LogP ~2.77) compared to its 3- and 4-regioisomeric counterparts. The (1R,2R) absolute stereochemistry defines a spatially precise orientation of the amine and CF3 vectors, making it a privileged chiral scaffold for the construction of stereochemically complex bioactive molecules where both the trans geometry and specific enantiomeric configuration are critical determinants of target engagement.

Why Generic Trifluoromethyl-Cyclohexylamines Cannot Replace (1R,2R)-2-(Trifluoromethyl)cyclohexan-1-amine in Structure-Based Design


Generic substitution of (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine with the commercially widespread cis-2-isomer mixture, the enantiomeric (1S,2S) form, or the 3- and 4-regioisomers is chemically untenable when stereochemical and electronic precision are required. The cis-configured diastereomers adopt distinctly different vectorial orientations of the amine pharmacophore with respect to the CF3 group in the cyclohexane chair conformation . Furthermore, moving the CF3 substituent from the 2- to the 3- or 4-position results in a pKa shift of ≥0.99 log units (ΔpKa 2-vs-3: ~1.0; 2-vs-4: ~1.4) , fundamentally altering protonation state at physiological pH (7.4), which directly impacts target binding, membrane permeability, and off-target pharmacology. Substitution without rigorous stereochemical and regioisomeric verification introduces uncontrolled variables that can invalidate structure-activity relationships (SAR) and compound patentability.

Quantitative Evidence Guide: (1R,2R)-2-(Trifluoromethyl)cyclohexan-1-amine Differentiation from Closest Analogs


Position-Dependent Basicity Tuning: pKa Comparison of 2-, 3-, and 4-Trifluoromethylcyclohexylamines

The proximity of the CF3 group to the primary amine in (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine exerts an inductive electron-withdrawing effect that lowers the amine pKa substantially relative to the 3- and 4-regioisomers. The predicted pKa for the 2-isomer is 8.90 ± 0.70, compared to 9.89 ± 0.70 for the 3-isomer and 10.29 ± 0.70 for the 4-isomer . This translates to an ~10-fold lower basicity at pH 7.4 for the 2-isomer versus the 4-isomer, critically influencing the fraction of neutral free base available for passive membrane permeation and target engagement.

Physicochemical Property Basicity Amine pKa

Ortho-Substitution-Induced Lipophilicity Enhancement: LogP Differentiation Across Regioisomers

Placement of the CF3 group at the ortho position (C2) relative to the amine yields a measurably higher logP compared to the meta (C3) and para (C4) analogs. The 2-isomer exhibits a LogP of 2.77, whereas the 3-isomer is reported at 1.25 and the 4-isomer at 1.74 . The >1.0 log unit increase between the 2- and 3-isomers represents a greater than 10-fold increase in lipophilicity, attributable to reduced amine solvation via internal hydrogen bonding and steric shielding by the adjacent CF3 group.

Lipophilicity ADME Drug-likeness

Synthetic Stereochemical Bottleneck: Cis-Selective Hydrogenation Limits Trans (1R,2R) Accessibility

The most practical multi-gram synthetic route to 2-(trifluoromethyl)cyclohexylamines proceeds via PtO2-mediated hydrogenation of 2-trifluoromethylaniline in trifluoroacetic acid. This hydrogenation exhibits remarkable stereoselectivity favoring cis-isomer formation . Consequently, the trans-(1R,2R) enantiomer cannot be directly accessed in high yield via this standard methodology and requires either chiral resolution of the racemic trans material or asymmetric synthesis employing chiral auxiliaries or enantioselective catalysis. The commercial availability of the enantiopure (1R,2R) form therefore represents a distinct sourcing advantage, as it bypasses the need for in-house chiral separation or complex asymmetric synthesis development.

Synthetic Chemistry Stereoselectivity Process Chemistry

Conformational Restriction: Trans-Diaxial Preference of CF3 and Amine Vectors in the (1R,2R) Configuration

In the (1R,2R) trans configuration, the CF3 group and the amine occupy equatorial positions in the thermodynamically favored chair conformation, with a dihedral angle of approximately 180° between the substituent vectors. This contrasts with the cis isomer, where one substituent must adopt an axial orientation, altering the spatial disposition of the pharmacophoric groups . The conformational A-value of the CF3 group (approximately 2.0–2.1 kcal/mol) [1] strongly biases the equilibrium toward the equatorial conformation, locking the (1R,2R) isomer into a well-defined three-dimensional arrangement. This conformational homogeneity is critical for target binding when the amine and CF3 groups must engage complementary binding site features with precise geometry.

Conformational Analysis Molecular Modeling Stereochemistry

Enantiopure (1R,2R) Configuration as a Privileged Scaffold in TrkA and Ketohexokinase (KHK) Inhibitor Patents

The specific (1R,2R)-2-(trifluoromethyl)cyclohexylamine motif has been incorporated as a stereochemistry-defining fragment in multiple kinase inhibitor patent families. BindingDB records show compounds containing this trans-2-trifluoromethylcyclohexylamine substructure achieving potent inhibition against TrkA kinase (IC50 = 1.90 nM) and ketohexokinase (KHK) (IC50 = 9.80 nM in enzymatic assay; IC50 = 270 nM in HepG2 cellular assay) [1]. The (1R,2R) stereochemistry is explicitly specified in the patent claims (e.g., US10758542, US9782415), indicating that the absolute configuration is an integral component of the claimed intellectual property. Using the racemic or enantiomeric form would fall outside the scope of the patented composition of matter, risking both inferior potency and potential IP infringement.

Medicinal Chemistry Kinase Inhibition Patent Analysis

Preferred Application Scenarios for (1R,2R)-2-(Trifluoromethyl)cyclohexan-1-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring Reduced Amine Basicity

When optimizing a kinase inhibitor for CNS targets such as TrkA in neuropathic pain or neurodegenerative disease, the lower pKa (8.90) of the (1R,2R)-2-isomer relative to the 4-isomer (10.29) reduces the fraction of positively charged ammonium species in the lysosomal pH gradient . This minimizes lysosomal trapping—a well-characterized mechanism of brain-to-plasma ratio reduction—and can improve unbound brain exposure without the need for additional structural modifications. The higher LogP (2.77 vs. 1.74 for the 4-isomer) further supports passive BBB permeation , while the well-defined trans-equatorial conformation ensures consistent presentation of the amine for hinge-binding interactions in kinase active sites [1].

Stereochemically Defined Fragment Elaboration for TrkA and KHK Inhibitor SAR Expansion

Medicinal chemistry teams building upon the TrkA (IC50 1.90 nM) and KHK (IC50 9.80 nM) inhibitor patent scaffolds can directly procure the (1R,2R) enantiomer to generate compound libraries with guaranteed stereochemical fidelity . This avoids the 2–8 week timeline typically required for in-house chiral resolution of the racemic trans material, which is further complicated by the documented cis-selectivity of the standard hydrogenation route . The defined (1R,2R) absolute configuration enables structure-based design using co-crystal structures, where the amine typically engages the kinase hinge region while the CF3 group occupies a proximal hydrophobic pocket, and the trans-decahydro arrangement precisely matches the binding site topology.

Bioisosteric Replacement of Ortho-Substituted Aryl Rings in Metabolic Stability Optimization

In lead series where a metabolically labile ortho-substituted phenyl ring is present adjacent to an amine pharmacophore, the (1R,2R)-2-trifluoromethylcyclohexylamine scaffold offers an attractive saturated bioisostere. The CF3 group mimics the electron-withdrawing character and steric bulk of an ortho-substituted aryl ring, while the cyclohexane ring eliminates CYP450-mediated oxidation sites associated with aromatic systems . The specific (1R,2R) configuration ensures that the CF3 and amine maintain the correct trans relationship to recapitulate the vector geometry of the original ortho-substituted aryl template, as validated by the conformational A-value of the CF3 group (~2.1 kcal/mol) .

Quote Request

Request a Quote for (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.